1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl-
Overview
Description
1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- is a chemical compound with the molecular formula C14H32N2. It is a derivative of ethylenediamine where the hydrogen atoms on the nitrogen atoms have been replaced by butyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- can be synthesized through the alkylation of ethylenediamine with butyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of butyl halides under controlled temperature conditions. The reaction can be represented as follows:
C2H4(NH2)2+4C4H9X→C2H4(N(C4H9))2+4HX
where X represents a halide such as chlorine or bromine.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- involves large-scale alkylation processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides are used in the presence of a base.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- involves its interaction with molecular targets such as enzymes and receptors. The butyl groups enhance the lipophilicity of the compound, allowing it to penetrate cell membranes and interact with intracellular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: A derivative with methyl groups instead of butyl groups.
1,2-Ethanediamine, N-ethyl-: A derivative with ethyl groups.
1,2-Ethanediamine, N1,N1,N2,N2-tetrakis(aminomethyl)-: A derivative with aminomethyl groups.
Uniqueness
1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- is unique due to its bulky butyl groups, which provide steric hindrance and influence its reactivity and interaction with other molecules. This makes it a valuable compound in applications requiring specific steric and electronic properties.
Properties
IUPAC Name |
N,N,N',N'-tetrabutylethane-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N2/c1-5-9-13-19(14-10-6-2)17-18-20(15-11-7-3)16-12-8-4/h5-18H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJDQMRARVPSHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCN(CCCC)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276013 | |
Record name | N1,N1,N2,N2-Tetrabutyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701276013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10411-57-1 | |
Record name | N1,N1,N2,N2-Tetrabutyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10411-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,N1,N2,N2-Tetrabutyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701276013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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